2,5-Dibromo-4-methylpyrimidine
Overview
Description
2,5-Dibromo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4Br2N2 . It has an average mass of 250.919 Da and a monoisotopic mass of 248.878860 Da . It is also known by other names such as 2,5-Dibrom-4-methylpyridin in German, 2,5-Dibromo-4-méthylpyridine in French, and Pyridine, 2,5-dibromo-4-methyl- in ACD/Index Name .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has two bromine atoms and one methyl group attached to this ring .Physical And Chemical Properties Analysis
2,5-Dibromo-4-methylpyrimidine has a molecular weight of 251.91 . The InChI key is IRPNRIMHCGWJMZ-UHFFFAOYSA-N . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Amination Reactions : 2,5-Dibromo-4-methylpyrimidine is involved in amination reactions, leading to the formation of various aminopyrimidines, which are important in pharmaceutical synthesis (Streef & Hertog, 2010).
Precursor in Pharmaceutical and Explosive Industries : As a precursor, 2,5-Dibromo-4-methylpyrimidine plays a role in the synthesis of compounds used in high explosives and medicinal products. This underscores its significance in process chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Intermediate in Synthetic Anticancer Drugs : It serves as an intermediate in the synthesis of dasatinib, a synthetic anticancer drug, showcasing its importance in drug development (Guo Lei-ming, 2012).
Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives : Utilized in the synthesis of thiazolo[4,5‐d]pyrimidine derivatives, it demonstrates its versatility in the creation of novel heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Metal-complexing Molecular Rods : It's instrumental in synthesizing metal-complexing molecular rods, indicating its utility in material science and nanotechnology (Schwab, Fleischer, & Michl, 2002).
Crystalline Structure Analysis : The study of its crystalline modifications provides insights into the structural dynamics of pyrimidine derivatives, which is valuable for material science and crystallography (Zhukhlistova & Tishchenko, 2001).
One-Pot Nitrodebromination and Methyl Bi-functionalization : Showcasing a unique transformation in pyrimidine chemistry, it contributes to the development of novel synthetic methodologies (Mousavi, Heravi, & Tajabadi, 2020).
properties
IUPAC Name |
2,5-dibromo-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPNRIMHCGWJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735047 | |
Record name | 2,5-Dibromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methylpyrimidine | |
CAS RN |
171408-73-4 | |
Record name | 2,5-Dibromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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